molecular formula C18H19FN2O B5509399 N'-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide

Cat. No.: B5509399
M. Wt: 298.4 g/mol
InChI Key: URGURNRGRDMWSL-UDWIEESQSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between 4-tert-butylbenzaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide involves its ability to form stable complexes with metal ions. This interaction can inhibit the activity of certain enzymes by binding to their active sites. The molecular targets and pathways involved include coordination with transition metal ions and inhibition of metalloenzymes .

Comparison with Similar Compounds

N’-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide can be compared with other Schiff base hydrazones, such as:

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications. The uniqueness of N’-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide lies in its specific substituents, which can affect its binding properties and reactivity .

Properties

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c1-18(2,3)15-9-7-13(8-10-15)12-20-21-17(22)14-5-4-6-16(19)11-14/h4-12H,1-3H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGURNRGRDMWSL-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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